molecular formula C19H15N3O2S B2633532 N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-73-5

N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No. B2633532
CAS RN: 477855-73-5
M. Wt: 349.41
InChI Key: FNYUNBWFUMNDND-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 8-methyl-N’-(2-thienylacetyl)-8H-thieno[2,3-b]indole-2-carbohydrazide, is 1S/C18H15N3O2S2/c1-21-14-7-3-2-6-12(14)13-10-15(25-18(13)21)17(23)20-19-16(22)9-11-5-4-8-24-11/h2-8,10H,9H2,1H3,(H,19,22)(H,20,23) .

Scientific Research Applications

Antioxidant and Acetylcholinesterase Inhibition Properties
A study by Bingul et al. (2019) synthesized a range of novel indole-2-carbohydrazides, including compounds similar to N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, which demonstrated significant antioxidant properties and acetylcholinesterase inhibition. This suggests potential for therapeutic applications targeting oxidative stress-related diseases and neurodegenerative disorders such as Alzheimer's disease (Bingul, Saglam, Kandemir, Boğa, & Sengul, 2019).

Insecticidal Activity
Sawada et al. (2003) explored the insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, highlighting the potential of such compounds in pest management. While the study focuses on various analogues, it underscores the broader applicability of N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide derivatives in developing new insecticides (Sawada, Yanai, Nakagawa, Tsukamoto, Yokoi, Yanagi, Toya, Sugizaki, Kato, Shirakura, Watanabe, Yajima, Kodama, & Masui, 2003).

Synthesis of Functionalized Molecules
Research by Savych et al. (2015) on the synthesis of functionalized 2-salicyloylfurans and 2-benzoyl-8H-thieno[2,3-b]indoles through one-pot cyclizations points towards the utility of N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide in synthesizing complex molecules. This could have implications in organic chemistry and material science, particularly in the creation of novel organic compounds with unique properties (Savych, Gläsel, Villinger, Sosnovskikh, Iaroshenko, & Langer, 2015).

Antimicrobial and Anticancer Activities
El-Sawy et al. (2010) synthesized new heterocyclic indole derivatives, including 1-benzoyl-3-heterocyclic indoles, and evaluated them for antimicrobial and anticancer activities. The study's findings suggest potential biomedical applications of N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide derivatives in developing new treatments for infections and cancer (El-Sawy, Bassyouni, Abu-Bakr, Rady, & Abdlla, 2010).

properties

IUPAC Name

N'-benzoyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-22-15-10-6-5-9-13(15)14-11-16(25-19(14)22)18(24)21-20-17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYUNBWFUMNDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

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